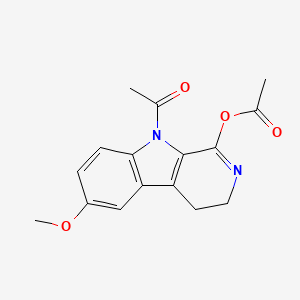

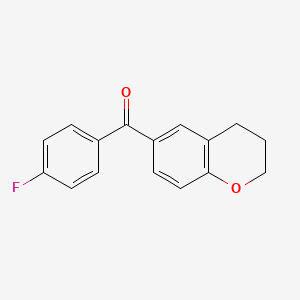

3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related chromen-6-yl compounds typically involves photoinduced rearrangement or photo-reorganization processes. For instance, benzoaryl-5-yl(2-hydroxyphenyl)methanones, closely related to the target compound, can be synthesized through the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, achieving yields of 77-95% under specific conditions, such as irradiation with a high-pressure mercury lamp in an ethanol environment. This method stands out for not requiring transition metals, oxidants, or other additives (Jinming Fan et al., 2017).

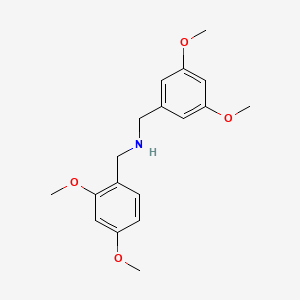

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dihydro-2H-chromen-6-yl(4-fluorophenyl)methanone is typically analyzed using techniques like NMR, HRMS, and X-ray diffraction. Such analyses provide insights into the molecular geometry, conformation, and electronic structure. For related compounds, density functional theory (DFT) calculations have been used to compare with experimental X-ray diffraction values, revealing the consistency between theoretical and crystallographic analyses and shedding light on molecular electrostatic potential and frontier molecular orbitals (P. Huang et al., 2021).

Chemical Reactions and Properties

Chromen-6-yl compounds engage in various chemical reactions, including photo-reorganization and cyclization, leading to the formation of structurally complex and bioactive molecules. These reactions are influenced by factors like the structure of alkoxyl groups and the presence of specific functional groups, which can dictate the yield and type of products formed. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones can lead to angular pentacyclic compounds in a single step without specific or toxic reagents (Aarti Dalai et al., 2017).

特性

IUPAC Name |

3,4-dihydro-2H-chromen-6-yl-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXPZDQZYBELDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143670 |

Source

|

| Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101019-03-8 |

Source

|

| Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101019038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B5670180.png)

![3-[1-(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5670187.png)

![N-(3,4-dimethylphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5670190.png)

![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5670192.png)

![4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5670196.png)

![7-[(4-chloro-3-methyl-1H-pyrazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5670198.png)

![(3R*,5S*)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5670208.png)

![2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5670215.png)

![2-(2-ethoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5670237.png)

![{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetic acid](/img/structure/B5670264.png)